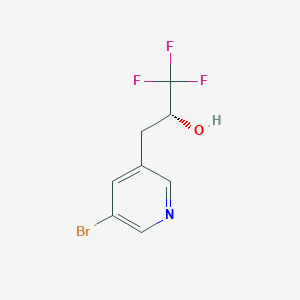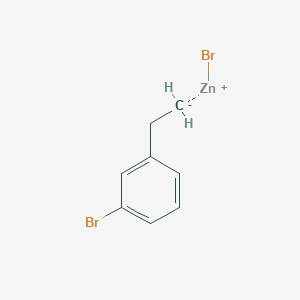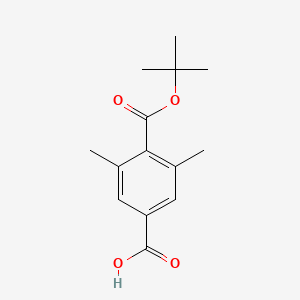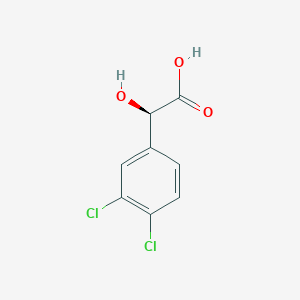
7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline is a quinazoline derivative with the molecular formula C9HBrCl2F4N2. This compound is characterized by the presence of bromine, chlorine, fluorine, and trifluoromethyl groups attached to the quinazoline core. It is a solid at room temperature and is used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a quinazoline derivative.
Halogenation: Introduction of bromine, chlorine, and fluorine atoms through halogenation reactions.
Trifluoromethylation: Addition of the trifluoromethyl group using reagents like trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes, often carried out in specialized reactors to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can be employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the quinazoline core .
Applications De Recherche Scientifique
7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Employed in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of 7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-2,4-dichloro-8-fluoro-6-(3-furyl)quinazoline: Similar structure but with a furyl group instead of a trifluoromethyl group.
7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline: Contains an iodine atom instead of a trifluoromethyl group.
Uniqueness
7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C9HBrCl2F4N2 |
|---|---|
Poids moléculaire |
363.92 g/mol |
Nom IUPAC |
7-bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9HBrCl2F4N2/c10-4-3(9(14,15)16)1-2-6(5(4)13)17-8(12)18-7(2)11/h1H |
Clé InChI |
WWIVWNJCWQRAFT-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C(=C1C(F)(F)F)Br)F)N=C(N=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane](/img/structure/B13910685.png)

![4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B13910700.png)
H)methanol](/img/structure/B13910701.png)
![tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13910706.png)

![tert-Butyl 1'-(4-amino-2-fluorophenyl)-[4,4'-bipiperidine]-1-carboxylate](/img/structure/B13910721.png)

![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13910733.png)
![3-Cyclopropyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13910737.png)




